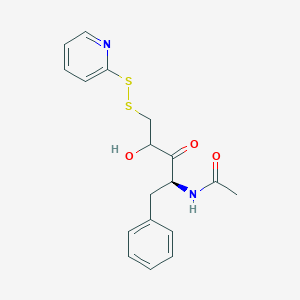
2-Aphpd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aphpd is a chemical compound belonging to the class of amphetamines. It is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 2-Aphpd involves the stimulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The compound acts as a substrate for the transporters responsible for the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased concentration of neurotransmitters leads to enhanced synaptic transmission, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
2-Aphpd has been shown to have several biochemical and physiological effects. The compound has been shown to increase locomotor activity, induce hyperthermia, and reduce food intake in experimental animals. It has also been shown to increase heart rate, blood pressure, and respiration rate. Additionally, 2-Aphpd has been shown to enhance cognitive performance, increase attention, and improve memory.
実験室実験の利点と制限
The use of 2-Aphpd in lab experiments has several advantages and limitations. One of the advantages is that the compound has a well-defined mechanism of action, making it a useful tool to study the effects of amphetamines on the central nervous system. Additionally, the compound has a long half-life, allowing for prolonged effects in experimental animals. However, the use of 2-Aphpd in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for the study of 2-Aphpd. One direction is to explore the potential use of the compound in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further studies are needed to investigate the long-term effects of 2-Aphpd on the central nervous system and its potential for addiction. Finally, the development of new synthesis methods for the compound may lead to improved purity and yield, making it a more useful tool for scientific research.
Conclusion:
In conclusion, 2-Aphpd is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has a well-defined mechanism of action and has been shown to have several biochemical and physiological effects. While the use of 2-Aphpd in lab experiments is limited by its potential toxicity, further studies may lead to the development of new applications for the compound in the treatment of neurological disorders and the investigation of the long-term effects of amphetamines on the central nervous system.
合成法
2-Aphpd can be synthesized using different methods, including reductive amination, condensation reaction, and reductive coupling. One of the commonly used methods involves the reaction of 2-bromo-1-phenylpentan-1-one with methylamine hydrochloride in the presence of sodium cyanoborohydride. The resulting product is then purified using chromatography techniques to obtain 2-Aphpd.
科学的研究の応用
2-Aphpd has been studied for its potential use in scientific research. It has been used as a tool to study the effects of amphetamines on the central nervous system. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, attention, and mood. It has also been used to study the effects of amphetamines on behavior, cognition, and memory.
特性
CAS番号 |
120484-56-2 |
|---|---|
製品名 |
2-Aphpd |
分子式 |
C18H20N2O3S2 |
分子量 |
376.5 g/mol |
IUPAC名 |
N-[(2S)-4-hydroxy-3-oxo-1-phenyl-5-(pyridin-2-yldisulfanyl)pentan-2-yl]acetamide |
InChI |
InChI=1S/C18H20N2O3S2/c1-13(21)20-15(11-14-7-3-2-4-8-14)18(23)16(22)12-24-25-17-9-5-6-10-19-17/h2-10,15-16,22H,11-12H2,1H3,(H,20,21)/t15-,16?/m0/s1 |
InChIキー |
QGMZNSOEMVTYRP-VYRBHSGPSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
同義語 |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



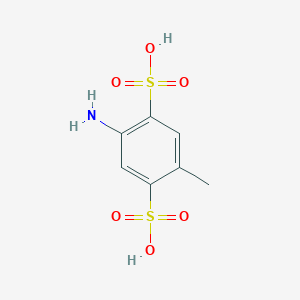
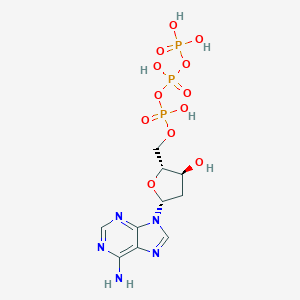

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)

![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
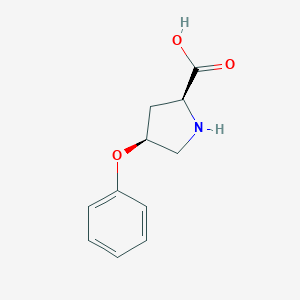

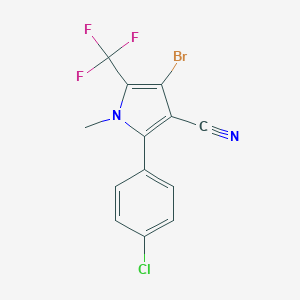
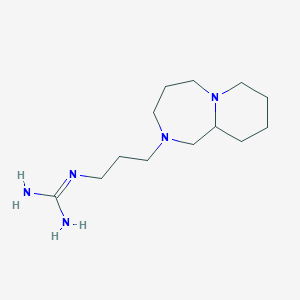

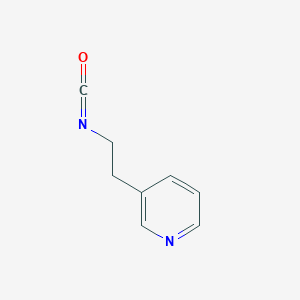
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)
